tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Description
This compound features a piperidine ring with a (3S)-configured chiral center, a tert-butyl carbamate protecting group at the 1-position, and a 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl substituent at the 3-position. The triazolone moiety is a heterocyclic pharmacophore commonly used in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The tert-butyl group enhances solubility and protects the amine during synthetic steps.
Properties
Molecular Formula |
C12H20N4O3 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)16-6-4-5-8(7-16)9-13-10(17)15-14-9/h8H,4-7H2,1-3H3,(H2,13,14,15,17)/t8-/m0/s1 |
InChI Key |
TWMWNGQCBFDESQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NNC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=O)N2 |
Origin of Product |
United States |
Biological Activity
tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₄O₃
- Molecular Weight : 268.31 g/mol
- CAS Number : 2438900-74-2
- Structural Characteristics : The compound features a piperidine ring substituted with a triazole moiety, which is known for various biological activities.
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Compounds containing triazole rings have been observed to exhibit antifungal and antibacterial properties. The 1,2,4-triazole structure is particularly noted for its ability to inhibit specific enzymes in pathogens.
- Piperidine Derivative : Piperidine-based compounds are known for their neuroactive properties and are often explored for their potential in treating neurological disorders.
Antimicrobial Activity
Research has indicated that derivatives of triazoles can act against various microbial strains. For instance:
- In vitro Studies : Compounds similar to tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine have demonstrated significant inhibitory effects on bacterial growth in laboratory settings.
| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Anticancer Potential
Studies have suggested that triazole derivatives may possess anticancer properties:
- Cell Line Studies : In experiments involving human cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives highlighted the effectiveness of compounds similar to tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine against resistant strains of bacteria. The study reported a notable reduction in biofilm formation by S. aureus when treated with the compound.
Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of triazole derivatives, researchers found that the compound induced significant apoptosis in breast cancer cell lines (MCF7) at concentrations as low as 50 µM. This suggests a promising avenue for therapeutic applications in oncology.
Comparison with Similar Compounds
Structural Variations and Implications
The table below compares key structural and synthetic features of the target compound with three analogs from the evidence:
Key Observations
Stereochemical and Positional Effects :
- The (3S)-configuration of the target compound contrasts with the (3R,4R)-stereochemistry in the imidazo-pyrrolo-pyrazine analog . Stereochemistry significantly impacts binding to chiral biological targets (e.g., enzymes or receptors).
- Piperidine substitution at the 3-position (target) vs. 4-position () alters molecular conformation and spatial interactions.
Bulk and Lipophilicity: The 4-methoxybenzyl group in ’s compound increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration but may complicate synthetic purification .
Synthetic Challenges: The imidazo-pyrrolo-pyrazine analog () required multi-step synthesis with a final yield of 79%, suggesting scalability challenges compared to simpler triazolone derivatives .
Research Findings and Implications
- In contrast, the target compound’s triazolone core is more likely to act as a protease or enzyme inhibitor .
- Drug Design : The target compound’s (3S)-configuration and lack of bulky substituents may offer a balance between solubility, metabolic stability, and target affinity compared to analogs with benzyl or sulfur modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
